3-Chloro-6-(naphthalen-2-yl)pyridazine
Overview
Description
3-Chloro-6-(naphthalen-2-yl)pyridazine is a heterocyclic aromatic compound with the molecular formula C14H9ClN2. It is a derivative of pyridazine, featuring a chlorine atom at the 3-position and a naphthalene moiety at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(naphthalen-2-yl)pyridazine typically involves the reaction of 2-naphthylamine with 3,6-dichloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(naphthalen-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and heating.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation can produce pyridazine N-oxides .
Scientific Research Applications
3-Chloro-6-(naphthalen-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(naphthalen-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can enhance binding affinity to hydrophobic pockets, while the pyridazine ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(phenyl)pyridazine
- 3-Chloro-6-(thiophen-2-yl)pyridazine
- 3-Chloro-6-(pyridin-2-yl)pyridazine
Uniqueness
3-Chloro-6-(naphthalen-2-yl)pyridazine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Biological Activity
3-Chloro-6-(naphthalen-2-yl)pyridazine is a compound that has garnered attention due to its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, supported by data tables and relevant case studies.
This compound has the following chemical characteristics:
- Chemical Formula : C12H8ClN3
- CAS Number : 867130-43-6
- Molecular Weight : 229.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to exert its effects through:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Studies suggest that this compound may inhibit CDK2, an essential enzyme involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells .
- Interaction with Receptors : Similar compounds have shown affinity for various receptors, including estrogen receptors, which may contribute to their anticancer effects .
Anticancer Properties
Research has demonstrated the anticancer potential of this compound through various in vitro studies. The compound has been evaluated against several human cancer cell lines, including breast (T-47D and MDA-MB-231) and ovarian (SKOV-3) cancer cells.
Cell Line | IC50 (µM) | Effect on Cell Cycle | Induction of Apoptosis |
---|---|---|---|
T-47D | 20.1 | G1 phase arrest | Yes |
MDA-MB-231 | 43.8 | G2/M phase arrest | Yes |
SKOV-3 | >100 | No significant effect | No |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results show significant cytotoxicity against breast cancer cell lines but limited activity against ovarian cancer cells .
Case Studies
A notable study involved the synthesis and evaluation of a series of pyridazine derivatives, including this compound. The study reported:
- Synthesis : The compound was synthesized using a multi-step reaction involving chlorination and coupling with naphthalene derivatives.
- Biological Evaluation : The synthesized derivatives were tested for anticancer activity using the SRB assay, which measures cell viability post-treatment.
The findings indicated that compounds similar to this compound exhibited varying degrees of anticancer activity, with some derivatives showing enhanced potency compared to the parent compound .
Properties
IUPAC Name |
3-chloro-6-naphthalen-2-ylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-8-7-13(16-17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWAJXKVBFQKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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